molecular formula C24H18ClFN2O4 B11670397 (4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11670397
M. Wt: 452.9 g/mol
InChI Key: YLBAZGOJWGWPCD-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps. The initial step often includes the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the benzylidene and benzyl groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of (4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione can be compared with other pyrazolidine-3,5-dione derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H18ClFN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

(4E)-4-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C24H18ClFN2O4/c1-31-22-13-15(10-11-21(22)32-14-18-19(25)8-5-9-20(18)26)12-17-23(29)27-28(24(17)30)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,27,29)/b17-12+

InChI Key

YLBAZGOJWGWPCD-SFQUDFHCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCC4=C(C=CC=C4Cl)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.